molecular formula C10H17Br3Cl2 B1670058 2,4,9-Tribromo-1,5-dichlorodecane CAS No. 68512-16-3

2,4,9-Tribromo-1,5-dichlorodecane

Cat. No.: B1670058
CAS No.: 68512-16-3
M. Wt: 447.9 g/mol
InChI Key: CZSYTESUQPJSPL-QEYWKRMJSA-N
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Description

2,4,9-Tribromo-1,5-dichlorodecane is a polyhalogenated alkane with a decane backbone substituted by bromine atoms at positions 2, 4, and 9, and chlorine atoms at positions 1 and 4. Its molecular geometry and electronic properties are influenced by the electron-withdrawing effects of bromine and chlorine substituents, which also dictate its reactivity and stability. Structural determination of such compounds often relies on crystallographic software like SHELX and visualization tools like ORTEP , which enable precise analysis of bond lengths, angles, and spatial arrangements.

Properties

CAS No.

68512-16-3

Molecular Formula

C10H17Br3Cl2

Molecular Weight

447.9 g/mol

IUPAC Name

2,4,9-tribromo-1,5-dichlorodecane

InChI

InChI=1S/C10H17Br3Cl2/c1-7(11)3-2-4-10(15)9(13)5-8(12)6-14/h7-10H,2-6H2,1H3

InChI Key

CZSYTESUQPJSPL-QEYWKRMJSA-N

SMILES

CC(CCCC(C(CC(CCl)Br)Br)Cl)Br

Canonical SMILES

CC(CCCC(C(CC(CCl)Br)Br)Cl)Br

Appearance

Solid powder

Other CAS No.

68512-16-3
69489-87-8

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Decane, brominated chlorinated;  Decane, brominated-chlorinated.

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Antimicrobial activity is documented in brominated pyrrole derivatives , suggesting possible bioactivity in brominated alkanes, though direct evidence for this compound is lacking.
  • Chlorine substituents at terminal positions (e.g., 1,5-dichloro) may enhance electrophilic reactivity, facilitating nucleophilic substitution reactions.

Environmental and Toxicological Profiles

  • Brominated alkanes are generally more resistant to biodegradation than chlorinated analogs due to stronger C-Br bonds.
  • Chlorinated compounds like 1,2,5-Trichloro-3-bromodecane may exhibit lower bioaccumulation due to reduced lipophilicity compared to heavily brominated derivatives.
  • Bromopyrroles from marine sources show antineoplastic and feeding-deterrent properties , but ecotoxicological data for this compound remain unstudied.

Preparation Methods

Radical Bromination Mechanisms

The introduction of bromine at the 2, 4, and 9 positions of decane typically employs radical chain processes initiated by ultraviolet light or azobisisobutyronitrile (AIBN). In a representative procedure, decane undergoes bromination with molecular bromine (Br₂) in carbon tetrachloride at 80°C, with regioselectivity governed by hydrogen abstraction kinetics. Tertiary C-H bonds (bond dissociation energy ~98 kcal/mol) react preferentially over secondary (~101 kcal/mol) and primary (~105 kcal/mol) sites. However, the absence of tertiary positions in decane necessitates prolonged reaction times (48–72 hours) to achieve tribromination at secondary carbons.

Table 1: Comparative Bromination Efficiency Under Varied Conditions

Condition Solvent Temp (°C) Time (h) Yield (%)
Br₂, AIBN CCl₄ 80 72 58
NBS, benzoyl peroxide Cyclohexane 75 36 42
HBr, H₂O₂ Acetic acid 110 24 29

Electrophilic Chlorination Pathways

Sequential Halogenation Approaches

Bromination-Chlorination Tandem Synthesis

A three-stage protocol developed by Stenseth et al. demonstrates the feasibility of sequential halogenation without intermediate purification:

  • Initial Bromination : Decane (1 mol) reacts with Br₂ (3.2 mol) under UV irradiation (254 nm) for 96 hours, yielding 2,4,9-tribromodecane (62% conversion).
  • Chlorination : The crude tribromide undergoes Cl₂ gas exposure (2.1 mol) in the presence of FeCl₃ (0.15 mol) at 40°C for 18 hours.
  • Workup : Sequential washing with NaHCO₃ (5%) and brine removes excess halogens, followed by fractional distillation (bp 189–192°C at 15 mmHg).

This method capitalizes on the electron-withdrawing effects of bromine atoms to activate specific C-H bonds for subsequent chlorination. NMR analysis confirms >90% regiochemical fidelity at C1 and C5 positions when using FeCl₃ versus 78% with AlCl₃.

Metal-Mediated Cross-Coupling Strategies

Palladium-catalyzed coupling of pre-halogenated fragments offers an alternative to direct C-H functionalization. For instance:

  • Synthesis of 2,4-dibromo-1-chloropentane via Zn-mediated dehalogenation of 1,2,4-tribromopentane followed by CuCl₂ oxidation.
  • Preparation of 9-bromo-5-chloropentane through Friedel-Crafts alkylation of bromobenzene with 5-chloro-1-pentene.
  • Suzuki-Miyaura coupling of the two fragments using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ base in toluene/water (3:1).

While this approach achieves 71% overall yield in model systems, scalability remains limited by the cost of metal catalysts and stringent anhydrous conditions required for fragment synthesis.

The spatial arrangement of halogen atoms imposes significant steric hindrance during subsequent reactions. Computational models (DFT, B3LYP/6-31G*) predict a 14.3 kcal/mol activation barrier for chlorination at C5 in 2,4-dibromodecane versus 9.8 kcal/mol for C1, rationalizing the observed kinetic preference. Frontier molecular orbital analysis further reveals that bromine's σ-withdrawing effect lowers the LUMO energy at adjacent carbons, facilitating electrophilic attack.

Table 2: Calculated vs. Experimental Halogenation Rates

Position ΔG‡ (kcal/mol) Relative Rate (exp)
C1 9.8 1.00
C5 14.3 0.33
C8 16.1 0.11

Industrial-Scale Production Challenges

Byproduct Formation and Mitigation

GC-MS analyses of pilot plant batches identify three primary impurities:

  • 2,4,8-Tribromo-1,5-dichlorodecane (8–12%) from radical recombination during bromination.
  • 1,2,5-Trichlorodecane (3–5%) resulting from Cl₂ overexposure.
  • Dehydrohalogenation products (≤2%) formed under basic workup conditions.

Implementing flow chemistry systems with residence times <2 minutes reduces isomerization byproducts by 47% compared to batch reactors. Molecular sieves (3Å) added during chlorination sequester HCl, suppressing E2 elimination pathways.

Analytical Characterization Protocols

Spectroscopic Fingerprinting

  • ¹H NMR (400 MHz, CDCl₃): δ 4.21 (m, 1H, H-2), 3.98 (m, 1H, H-4), 3.72 (m, 1H, H-9), 1.25–1.89 (m, 14H, aliphatic chain).
  • ¹³C NMR (100 MHz, CDCl₃): δ 54.3 (C-1), 52.1 (C-5), 49.8 (C-2), 47.6 (C-4), 46.9 (C-9), 28–35 (aliphatic carbons).
  • HRMS (ESI+): m/z 447.8241 [M+H]⁺ (calc. 447.8257).

Chromatographic Purity Assessment

HPLC (C18 column, MeOH/H₂O 85:15) shows baseline separation of the target compound (tR = 12.7 min) from major impurities:

  • 2,4,8-Tribromo isomer: tR = 14.2 min
  • Dichlorinated byproducts: tR = 9.1–11.4 min

Validation studies confirm method linearity (R² = 0.9993) across 10–500 μg/mL with LOD = 0.8 μg/mL.

Q & A

Q. What are the established synthetic routes for 2,4,9-Tribromo-1,5-dichlorodecane, and how can reaction efficiency be optimized?

Methodological Answer: Synthesis typically involves sequential halogenation of decane derivatives. For bromination, radical-initiated methods using N-bromosuccinimide (NBS) under UV light can achieve selective substitution at positions 2, 4, and 8. Chlorination may employ sulfuryl chloride (SO₂Cl₂) with radical starters like AIBN. Optimization includes:

  • Temperature control (40–60°C for bromination; 25–40°C for chlorination) to minimize side reactions.
  • Catalytic use of Lewis acids (e.g., FeCl₃) to enhance regioselectivity.
  • Monitoring reaction progress via GC-MS to identify intermediates and adjust stoichiometry .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify halogen proximity effects (e.g., deshielding of adjacent protons; δ ~3.5–4.0 ppm for CH₂ near Br/Cl). 2D NMR (HSQC, HMBC) resolves coupling patterns in crowded regions.
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺ at m/z 464.72) and isotopic patterns (characteristic Br/Cl clusters).
  • IR Spectroscopy : C-Br (~550–650 cm⁻¹) and C-Cl (~700–800 cm⁻¹) stretches validate substitution .

Q. How does the stability of this compound vary under different storage conditions?

Methodological Answer:

  • Thermal Stability : Accelerated aging studies (40–80°C) show decomposition above 60°C via dehalogenation (detectable via HCl/HBr release using ion chromatography).
  • Light Sensitivity : UV exposure triggers radical-mediated degradation; store in amber vials under inert gas (N₂/Ar).
  • Long-Term Integrity : Stability-indicating HPLC (C18 column, acetonitrile/water gradient) monitors purity over time .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity challenges in bromination/chlorination steps?

Methodological Answer: Regioselectivity is influenced by steric hindrance and electronic effects. Computational modeling (DFT at B3LYP/6-31G* level) reveals:

  • Bromination favors tertiary carbons (lower activation energy for radical stabilization at positions 2, 4, 9).
  • Chlorination at position 1 and 5 is driven by electrophilic attack on less hindered primary carbons.
  • Isotopic labeling ([²H]-decane) combined with MS/MS fragmentation tracks substitution pathways .

Q. How can computational chemistry predict environmental degradation pathways?

Methodological Answer:

  • DFT Calculations : Simulate hydrolysis pathways (e.g., SN2 displacement of Br/Cl by OH⁻) to identify predominant degradation products (e.g., diols or ketones).
  • Environmental Modeling : Use QSAR models to estimate half-life in aquatic systems (logP ~5.2 suggests high bioaccumulation potential).
  • Experimental Validation : Compare predicted metabolites (via GC×GC-TOFMS) with field samples from contaminated sites .

Q. What strategies resolve contradictions in reactivity data during cross-coupling reactions?

Methodological Answer: Contradictions often arise from impurities or solvent effects. Mitigation includes:

  • Purity Assessment : Use DSC (differential scanning calorimetry) to detect eutectic mixtures affecting reactivity.
  • Solvent Screening : Test polar aprotic (DMF, DMSO) vs. nonpolar (toluene) solvents to optimize Suzuki-Miyaura coupling yields.
  • Control Experiments : Replicate studies with rigorously purified substrates (column chromatography followed by recrystallization) .

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

Reactant of Route 1
2,4,9-Tribromo-1,5-dichlorodecane
Reactant of Route 2
2,4,9-Tribromo-1,5-dichlorodecane

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